3-Bromo-5-hydroxy-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzaldehyde, featuring bromine, hydroxyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-hydroxy-4-methoxybenzaldehyde can be synthesized through the bromination of 4-methoxybenzaldehyde using brominating agents such as 1,3-di-n-butylimidazolium tribromide . The reaction typically occurs under solvent-free conditions, making it an environmentally friendly process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient brominating agents and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-5-hydroxy-4-methoxybenzoic acid.
Reduction: 3-Bromo-5-hydroxy-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with different functional group positions.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Another brominated benzaldehyde derivative with different substitution patterns.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavor compound with similar functional groups but without bromine.
Uniqueness
3-Bromo-5-hydroxy-4-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both bromine and hydroxyl groups in the benzaldehyde framework makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
23354-30-5 |
---|---|
Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
3-bromo-5-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,1H3 |
InChI Key |
XUMZJGFRKABSNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.